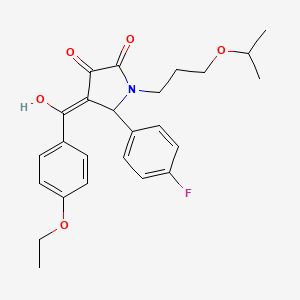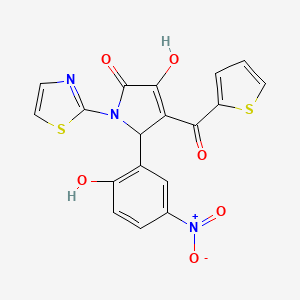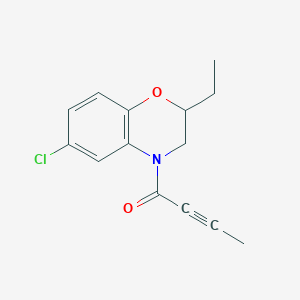
4-(4-Ethoxybenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(3-isopropoxypropyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-エトキシベンゾイル)-5-(4-フルオロフェニル)-3-ヒドロキシ-1-(3-イソプロポキシプロピル)-1,5-ジヒドロ-2H-ピロール-2-オンは、そのユニークな構造成分によって特徴付けられる複雑な有機化合物です。この化合物は、エトキシベンゾイル、フルオロフェニル、ヒドロキシ、イソプロポキシプロピル基などの様々な官能基で置換されたピロール-2-オンコアを特徴としています。
準備方法
合成経路と反応条件
4-(4-エトキシベンゾイル)-5-(4-フルオロフェニル)-3-ヒドロキシ-1-(3-イソプロポキシプロピル)-1,5-ジヒドロ-2H-ピロール-2-オンの合成は、通常、多段階の有機反応を伴います。一般的な合成経路には、以下のようなものがあります。
ピロール-2-オンコアの形成: これは、アミノ酸やケト酸などの適切な前駆体を用いた環化反応によって達成できます。
エトキシベンゾイル基の導入: このステップでは、ピリジンなどの塩基存在下で、エトキシベンゾイルクロリドを用いたアシル化反応が用いられることが多いです。
フルオロフェニル基の付加: これは、4-フルオロベンゾイルクロリドを用いたフリーデル・クラフツアシル化反応によって導入できます。
ヒドロキシル化: ヒドロキシ基は、選択的酸化反応によって導入できます。
イソプロポキシプロピル基の結合: このステップは、イソプロポキシプロピルハライドを用いた求核置換反応を用いる場合があります。
工業的生産方法
この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成ステップの最適化を伴う可能性があります。これには、自動反応器の使用、反応条件(温度、圧力、pH)の精密制御、再結晶やクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
酸化: ヒドロキシ基は酸化されてケトンを形成することができます。
還元: カルボニル基は、水素化リチウムアルミニウムなどの還元剤を用いてアルコールに還元できます。
置換: 芳香環は、ニトロ化やハロゲン化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性条件下で、過マンガン酸カリウム(KMnO₄)または三酸化クロム(CrO₃)。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)。
置換: 濃硝酸と濃硫酸の混合物によるニトロ化。
主要な生成物
酸化: ケトンまたはカルボン酸の形成。
還元: アルコールの形成。
置換: ニトロ誘導体またはハロゲン化誘導体の形成。
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、様々な官能基化反応を可能にするため、有機合成において貴重です。
生物学
生物学的研究において、この化合物の誘導体は、その構造の複雑さから、酵素阻害剤または受容体モジュレーターとしての可能性を探求される可能性があります。
医学
医学において、この化合物は、その薬理学的特性について調査される可能性があります。その構造的特徴は、抗炎症剤または抗癌剤としての可能性を示唆しています。
産業
産業において、この化合物は、新しい材料の開発や、医薬品や農薬の合成における中間体として使用される可能性があります。
作用機序
4-(4-エトキシベンゾイル)-5-(4-フルオロフェニル)-3-ヒドロキシ-1-(3-イソプロポキシプロピル)-1,5-ジヒドロ-2H-ピロール-2-オンの作用機序は、その特定の用途によって異なります。一般的に、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。複数の官能基の存在は、分子レベルで多様な相互作用を可能にし、様々な生化学的経路に影響を与える可能性があります。
類似化合物との比較
類似化合物
- 4-(4-メトキシベンゾイル)-5-(4-クロロフェニル)-3-ヒドロキシ-1-(3-イソプロポキシプロピル)-1,5-ジヒドロ-2H-ピロール-2-オン
- 4-(4-エトキシベンゾイル)-5-(4-ブロモフェニル)-3-ヒドロキシ-1-(3-イソプロポキシプロピル)-1,5-ジヒドロ-2H-ピロール-2-オン
独自性
類似化合物と比較して、4-(4-エトキシベンゾイル)-5-(4-フルオロフェニル)-3-ヒドロキシ-1-(3-イソプロポキシプロピル)-1,5-ジヒドロ-2H-ピロール-2-オンは、置換基の特定の組み合わせによってユニークです。特に、フルオロフェニル基の存在は、独特の電子特性と反応性を付与し、研究や産業における特定の用途において価値があります。
特性
分子式 |
C25H28FNO5 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(3-propan-2-yloxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H28FNO5/c1-4-31-20-12-8-18(9-13-20)23(28)21-22(17-6-10-19(26)11-7-17)27(25(30)24(21)29)14-5-15-32-16(2)3/h6-13,16,22,28H,4-5,14-15H2,1-3H3/b23-21- |
InChIキー |
XQFCKGVRHZVHKZ-LNVKXUELSA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC(C)C)C3=CC=C(C=C3)F)/O |
正規SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCOC(C)C)C3=CC=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-bis(4-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11045927.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11045935.png)
![1-(4-chlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]urea](/img/structure/B11045938.png)
![3-(7-methoxy-1,3-benzodioxol-5-yl)-4-oxo-N-[2-(thiophen-2-yl)ethyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11045941.png)

![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045948.png)
![2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B11045963.png)


![2-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-6-bromoquinazolin-4(3H)-one](/img/structure/B11045980.png)

![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045985.png)
![N-[3-(2-Methylpiperidino)propyl]-2-butynamide](/img/structure/B11045992.png)

